molecular formula C5H6ClNO2S2 B12217964 3-Chloro-4-isothiocyanatotetrahydrothiophene 1,1-dioxide

3-Chloro-4-isothiocyanatotetrahydrothiophene 1,1-dioxide

Cat. No.: B12217964
M. Wt: 211.7 g/mol
InChI Key: APIFSSMYJXERHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-isothiocyanatotetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H6ClNO2S2. It is known for its unique structural features, which include a chloro group, an isothiocyanato group, and a tetrahydrothiophene ring with a dioxide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-isothiocyanatotetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with chlorinating agents and isothiocyanate sources.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and isothiocyanation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-isothiocyanatotetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-4-isothiocyanatotetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanato group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-isothiocyanatotetrahydrothiophene 1,1-dioxide involves its reactive isothiocyanato group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially disrupting their normal function and leading to various biological effects. The molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a chloro group, an isothiocyanato group, and a tetrahydrothiophene ring with a dioxide moiety.

Properties

Molecular Formula

C5H6ClNO2S2

Molecular Weight

211.7 g/mol

IUPAC Name

3-chloro-4-isothiocyanatothiolane 1,1-dioxide

InChI

InChI=1S/C5H6ClNO2S2/c6-4-1-11(8,9)2-5(4)7-3-10/h4-5H,1-2H2

InChI Key

APIFSSMYJXERHO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)N=C=S

Origin of Product

United States

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